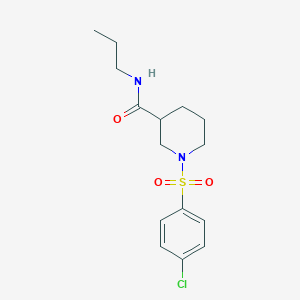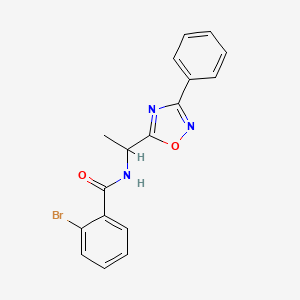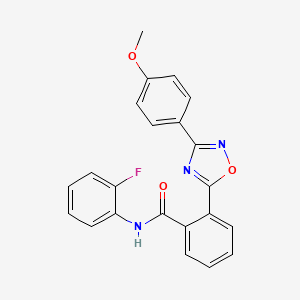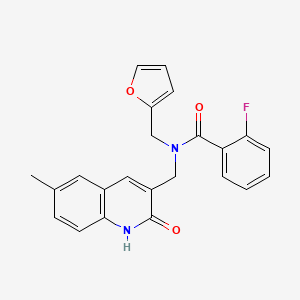
N-(4-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of oxadiazole derivatives, which have been explored for their diverse pharmacological properties.
作用機序
The precise mechanism of action of N-(4-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the levels of various neurotransmitters and inflammatory mediators in the brain. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. It also modulates the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a key role in the regulation of neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in animal models. The compound has also been shown to increase the levels of antioxidants such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which play a key role in protecting against oxidative stress-induced damage.
実験室実験の利点と制限
The advantages of using N-(4-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments include its potent pharmacological activity, high purity, and good solubility in common solvents. However, the compound has some limitations in terms of its stability and shelf-life, which can affect its use in long-term studies.
将来の方向性
There are several future directions for the research on N-(4-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of the compound's potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease and epilepsy. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and its effects on various neurotransmitter systems and inflammatory pathways.
合成法
The synthesis of N-(4-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-methoxyphenylhydrazine with ethyl 4-(4-methoxyphenyl)-2-oxobutanoate to form 4-methoxyphenyl-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 4-methoxyphenylpropanoic acid in the presence of acetic anhydride to obtain the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
科学的研究の応用
N-(4-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its pharmacological properties. It has been shown to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities in animal models. The compound has also been explored for its potential as a neuroprotective agent and in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
N-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-15-7-3-13(4-8-15)19-21-18(26-22-19)12-11-17(23)20-14-5-9-16(25-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVLBGHRNRLUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7717881.png)









